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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the organic compound 3-(3,5-Dimethylphenoxy)propanal. Due to the limited availability of
experimental spectra in public databases, this document focuses on high-quality predicted data
for tH NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed,
standardized experimental protocols for obtaining such data are also presented to aid
researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3,5-
Dimethylphenoxy)propanal (Molecular Formula: C11H1402, Molecular Weight: 178.23 g/mol ).
These predictions were generated using computational models and serve as a valuable
reference for the identification and characterization of this compound.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm
9.82 t 1H -CHO
6.61 S 1H Ar-H
6.55 S 2H Ar-H
4.10 t 2H -O-CH2-
291 t 2H -CH2-CHO
2.29 S 6H Ar-CHs

. 1 13
Chemical Shift (8) ppm Carbon Type
201.5 C=0
158.8 Ar-C-O
139.5 Ar-C-CHs
129.5 Ar-CH
114.8 Ar-CH
64.0 -O-CHz2-
43.5 -CH2-CHO
214 Ar-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and
~2920 Strong ] ]

aliphatic)
~2850 Medium C-H stretch (aliphatic)
~2720, ~2820 Medium C-H stretch (aldehyde)
~1725 Strong C=0 stretch (aldehyde)
~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)

C-H bend (aromatic, out-of-
~840 Strong

plane)

Table 4: Predicted Mass Spectrometry (Electron
lonization - El) Data

m/z Relative Intensity (%) Putative Fragment
178 45 [M]* (Molecular lon)
135 100 [M - CsHsO]*

121 80 [M - CaH70O]*

107 30 [C7H7O]*

91 25 [C7H7]*

77 15 [CeHs]*

Experimental Protocols

The following are detailed, generic protocols for acquiring the spectroscopic data presented

above. These protocols are intended as a guide and may require optimization based on the

specific instrumentation and sample characteristics.
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'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.
Materials:
e NMR Spectrometer (e.g., 400 or 500 MHz)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCI3)

Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)

Sample of 3-(3,5-Dimethylphenoxy)propanal (5-10 mg for 1H, 20-50 mg for 13C)

Pipettes and vials
Procedure:
e Sample Preparation:

o Accurately weigh the required amount of the compound and dissolve it in approximately
0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

o Add a small amount of TMS as an internal standard (typically 1% v/v), unless referencing
to the residual solvent peak.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Tune and match the probe for the respective nucleus (*H or 3C).
e 1H NMR Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a standard pulse sequence (e.g., zg30).
o Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
o Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be
significantly higher than for *H NMR).

o Acquire the FID.

» Data Processing:

o

Apply a Fourier transform to the FID.

[e]

Phase the spectrum to obtain pure absorption peaks.

o

Calibrate the chemical shift scale using the TMS signal (O ppm) or the residual solvent
peak.

o

Integrate the peaks in the *H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample of 3-(3,5-Dimethylphenoxy)propanal

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

e Sample Analysis:

o Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o For solid samples, apply pressure using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.

o Record the sample spectrum.
» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify the characteristic absorption bands and their corresponding wavenumbers (cm~1).
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Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass Spectrometer with an Electron lonization (El) source

Direct insertion probe or Gas Chromatography (GC) interface

Sample of 3-(3,5-Dimethylphenoxy)propanal

Volatile solvent (if using GC)

Procedure:

e Sample Introduction:

o Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it
to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

o GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it
into the GC. The compound will be vaporized and separated before entering the MS ion
source.

e |onization:

o In the EIl source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This causes the molecules to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

e Detection and Data Processing:
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[e]

The detector records the abundance of each ion at a specific m/z value.

o

The resulting mass spectrum is a plot of relative intensity versus m/z.

[¢]

Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

¢ To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-(3,5-
Dimethylphenoxy)propanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b3073115#spectroscopic-data-nmr-ir-ms-for-3-3-5-
dimethylphenoxy-propanal]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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